molecular formula C14H17NO5 B2863049 1-(2-(2-methoxyphenoxy)ethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 943119-41-3

1-(2-(2-methoxyphenoxy)ethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2863049
CAS No.: 943119-41-3
M. Wt: 279.292
InChI Key: SGRZQAWKMYBWRT-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 407634-12-2) is a pyrrolidinone derivative with a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 . Its structure features a 2-methoxyphenoxyethyl substituent attached to a pyrrolidine-3-carboxylic acid core. This compound is part of a broader class of nitrogen-containing heterocycles studied for diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-11-4-2-3-5-12(11)20-7-6-15-9-10(14(17)18)8-13(15)16/h2-5,10H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRZQAWKMYBWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Methoxyphenoxy)ethanol Intermediate

Step 1 : 2-Methoxyphenol is alkylated with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) to form 2-(2-methoxyphenoxy)ethanol.

Reaction Conditions:

  • Solvent: Acetonitrile
  • Base: K₂CO₃ (2 equiv)
  • Temperature: 60°C, 12 hours
  • Yield: ~85%.

Formation of the Pyrrolidone Ring

Step 2 : The alcohol group in 2-(2-methoxyphenoxy)ethanol is oxidized to a carboxylic acid via Jones reagent (CrO₃/H₂SO₄), followed by condensation with β-alanine to form the pyrrolidone ring.

Reaction Conditions:

  • Oxidizing Agent: Jones reagent (0°C, 1 hour)
  • Cyclization: Reflux in toluene with β-alanine (6 hours)
  • Yield: ~70% (estimated).

Esterification-Hydrolysis Pathway

Methyl Ester Synthesis

The carboxylic acid group is protected as a methyl ester to prevent side reactions during subsequent steps.

Reaction Scheme:

  • Esterification : 5-Oxopyrrolidine-3-carboxylic acid reacts with methanol in H₂SO₄ to form the methyl ester.
  • Alkylation : The ester intermediate is alkylated with 2-(2-methoxyphenoxy)ethyl bromide.
  • Hydrolysis : The ester is hydrolyzed back to the carboxylic acid using NaOH.

Key Data:

Step Reagent/Conditions Yield
Esterification MeOH, H₂SO₄, reflux 90%
Alkylation K₂CO₃, DMF, 80°C 65%
Hydrolysis 2M NaOH, RT 95%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Multicomponent Short reaction time Requires strict stoichiometry 60–75%
Stepwise High purity Multiple purification steps 65–85%
Esterification Mild conditions Acid-sensitive substrates 70–90%

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methoxyphenoxy)ethyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The methoxyphenoxy group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(2-methoxyphenoxy)ethyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-(2-methoxyphenoxy)ethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
  • Key Features : Chloro and hydroxyl substituents at the benzene ring.
  • Activity : Demonstrated potent antioxidant activity, with some derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) showing 1.5× higher DPPH radical scavenging activity than ascorbic acid .
  • Structural Impact : The hydroxyl group facilitates hydrogen bonding with biological targets, while the chloro substituent increases electron-withdrawing effects, enhancing stability .
b) 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS: 63675-21-8)
  • Key Features : Methoxy and chloro substituents at the 2- and 5-positions of the benzene ring.
c) 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic Acid (CAS: 931374-75-3)
  • Key Features : Incorporates a 5-chloroindole moiety.
  • Activity : Indole derivatives often exhibit antimicrobial or anticancer activity due to interactions with enzymes or receptors. Higher molecular weight (306.74) may affect bioavailability .

Substituent Position and Electronic Effects

  • Ortho vs. 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: Methyl and hydroxyl groups at the 5- and 2-positions enhance antioxidant activity through synergistic electronic effects .

Heterocyclic Modifications

  • Hydrazide and Azole Derivatives :
    • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide : Condensation with aldehydes or ketones yields hydrazones and azoles, which exhibit enhanced antioxidant and antimicrobial activities. For example, triazole derivatives showed 1.35× higher DPPH scavenging activity than vitamin C .
    • 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbonate Derivatives : Carbonate-linked analogs demonstrate improved stability and solubility, making them promising scaffolds for drug development .

Pharmacological and Physicochemical Properties

Antioxidant Activity

Compound DPPH Radical Scavenging (vs. Ascorbic Acid) Reducing Power (OD Value) Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one 1.5× higher 1.149
Target Compound (1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic Acid) Data pending Data pending

Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic Acid 263.29 1.2 0.15 (Water)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid 269.68 0.8 0.30 (Water)
1-[2-(5-Chloroindol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic Acid 306.74 2.1 0.05 (Water)

Biological Activity

1-(2-(2-Methoxyphenoxy)ethyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesizing methods, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₄H₁₇NO₄, with a molecular weight of approximately 263.29 g/mol. The compound features a pyrrolidine ring with a carboxylic acid functional group and a methoxyphenyl substituent, which contributes to its biological properties.

Property Details
Chemical FormulaC₁₄H₁₇NO₄
Molecular Weight263.29 g/mol
IUPAC NameThis compound
AppearancePowder

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with an appropriate pyrrolidine derivative. The process allows for the incorporation of the carboxylic acid group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 5-oxopyrrolidine compounds exhibit significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Clostridium difficile. The compound's structure allows it to target drug-resistant strains effectively, making it a promising candidate for the development of new antimicrobial agents .

Table: Antimicrobial Activity Against Various Pathogens

Pathogen Activity
Staphylococcus aureusEffective against resistant strains
Clostridium difficileSignificant inhibition
Klebsiella pneumoniaeModerate activity
Pseudomonas aeruginosaLimited efficacy

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound's mechanism appears to involve inducing apoptosis in cancer cells while maintaining low toxicity to normal cells .

Case Study: A549 Cell Line
In a study examining the effects of various 5-oxopyrrolidine derivatives on A549 cells, it was found that the compound significantly reduced cell viability at concentrations as low as 100 µM after 24 hours of exposure. This suggests a potential for further development as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Methoxy Substitution : The presence of the methoxy group enhances lipophilicity, which may improve cellular uptake.
  • Pyrrolidine Ring : This five-membered ring is essential for binding interactions with biological targets.
  • Carboxylic Acid Group : The carboxylic acid moiety plays a critical role in antimicrobial activity by facilitating interactions with bacterial cell walls.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-(2-methoxyphenoxy)ethyl)-5-oxopyrrolidine-3-carboxylic acid?

The synthesis involves multi-step reactions, often starting with condensation between substituted amines and itaconic acid derivatives. For analogous pyrrolidinones, refluxing aqueous mixtures of precursors (e.g., 2-amino-4-methylphenol and itaconic acid) yield the core structure. Subsequent esterification (using methanol/H₂SO₄) and functionalization (e.g., hydrazide formation) enable derivatization. Key optimizations include solvent selection (water for condensation, isopropanol for hydrazide synthesis) and purification via pH-dependent crystallization (e.g., NaOH dissolution followed by HCl acidification) .

Q. Which analytical methods are critical for structural elucidation and purity assessment?

  • ¹H/¹³C NMR : Confirms pyrrolidinone ring formation (e.g., carbonyl at δ ~170 ppm in ¹³C NMR) and substituent positions (aromatic protons in δ 6.5–7.5 ppm).
  • FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O-C ~1250 cm⁻¹).
  • Elemental analysis : Validates stoichiometry (C, H, N).
  • HPLC/LC-MS : Assesses purity using C18 columns with acetonitrile/water gradients, detecting UV absorption (210–254 nm) or molecular ions .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays aligned with pyrrolidinone derivatives’ known activities (e.g., antimicrobial, anticancer). Use:

  • Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria.
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
  • DPPH radical scavenging for antioxidant potential. Include positive controls (e.g., piracetam for neuroactivity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-methoxyphenoxyethyl substituent?

Design analogs with:

  • Variable substituents : Replace methoxy with halogens (F, Cl) or methyl groups to assess electronic effects.
  • Chain length modifications : Shorten or extend the ethyl spacer between phenoxy and pyrrolidinone.
  • Stereochemical variations : Synthesize enantiomers to probe chiral center contributions. Test analogs in standardized bioassays and analyze data via multivariate regression to quantify substituent effects on activity .

Q. What methodologies address contradictions in reported biological data for pyrrolidinone analogs?

Discrepancies often arise from assay variability or impurities. To resolve:

  • Reproduce assays under harmonized conditions (e.g., identical cell lines, serum concentrations).
  • Validate compound purity via orthogonal methods (e.g., HPLC coupled with NMR).
  • Counter-screen against off-target receptors (e.g., kinase panels) to confirm specificity.
  • Use biophysical techniques (ITC, SPR) for direct binding measurements, bypassing cell-based assay variability .

Q. How can metabolic stability be improved for in vivo efficacy studies?

Strategies include:

  • Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to enhance bioavailability, with in vivo hydrolysis to the active form .
  • Deuterium incorporation : Replace labile hydrogens (e.g., methoxy methyl) to slow oxidative metabolism.
  • Liver microsomal assays : Quantify metabolic half-life using human/rat microsomes and adjust substituents (e.g., electron-withdrawing groups) to reduce degradation .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize yields by adjusting stoichiometry (e.g., 1.2:1 amine:itaconic acid ratio) .
  • Data Analysis : Use software like MestReNova for NMR deconvolution and GraphPad Prism for dose-response curve fitting (IC₅₀ calculations) .
  • Controlled Variables : Maintain consistent pH (e.g., phosphate buffer in bioassays) and temperature (±1°C) to minimize experimental variability .

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